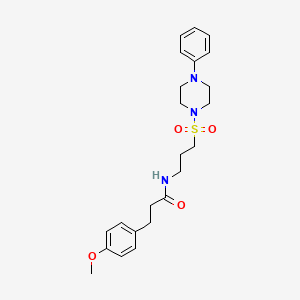

3-(4-methoxyphenyl)-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)propanamide

CAS No.: 1021074-59-8

Cat. No.: VC4362556

Molecular Formula: C23H31N3O4S

Molecular Weight: 445.58

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1021074-59-8 |

|---|---|

| Molecular Formula | C23H31N3O4S |

| Molecular Weight | 445.58 |

| IUPAC Name | 3-(4-methoxyphenyl)-N-[3-(4-phenylpiperazin-1-yl)sulfonylpropyl]propanamide |

| Standard InChI | InChI=1S/C23H31N3O4S/c1-30-22-11-8-20(9-12-22)10-13-23(27)24-14-5-19-31(28,29)26-17-15-25(16-18-26)21-6-3-2-4-7-21/h2-4,6-9,11-12H,5,10,13-19H2,1H3,(H,24,27) |

| Standard InChI Key | JLSBQIZRKTXEBE-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(C=C1)CCC(=O)NCCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3 |

Introduction

Synthesis and Preparation

The synthesis of such a compound would typically involve multiple steps, including the formation of the sulfonyl linkage and the attachment of the phenylpiperazinyl group to the propanamide backbone. Common methods might include:

-

Sulfonylation: Involves the reaction of a sulfonyl chloride with an amine to form the sulfonyl linkage.

-

Amidation: Involves the reaction of an acid chloride with an amine to form the amide bond.

Potential Applications

Compounds with similar structures have been explored for various biological activities:

-

Antioxidant and Anticancer Activities: Derivatives of related compounds have shown promise in antioxidant and anticancer studies, as seen with compounds like 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives .

-

Pharmacological Activities: Piperazine derivatives, in general, have been investigated for their pharmacological properties, including antifungal and antibacterial activities .

Research Findings and Data

Given the lack of specific data on 3-(4-methoxyphenyl)-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)propanamide, we can look at related compounds for insights into potential research directions:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume